molecular formula C10H11ClF5NO B2865182 (1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride CAS No. 2470279-95-7

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride

Cat. No.: B2865182
CAS No.: 2470279-95-7
M. Wt: 291.65
InChI Key: RTXMTWLSRZEJQH-FVGYRXGTSA-N
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Description

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride: is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical properties that make it valuable for specific scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the introduction of fluorine atoms into the molecular structure. One common method involves the reaction of a phenol derivative with a trifluoromethylating agent followed by subsequent fluorination steps. The reaction conditions typically require the use of strong bases or acids, and the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

  • Reduction: Reduction reactions can lead to the formation of reduced fluorinated amines.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN₃) and reaction conditions involving polar aprotic solvents.

Major Products Formed:

  • Oxidation: Fluorinated ketones or carboxylic acids.

  • Reduction: Reduced fluorinated amines.

  • Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex fluorinated molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: Explored for its pharmacological properties, such as potential use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials with enhanced properties due to fluorination.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms in the compound can enhance binding affinity and selectivity towards these targets.

Molecular Targets and Pathways Involved:

  • Enzymes: Potential inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that trigger cellular responses.

Comparison with Similar Compounds

(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride: can be compared with other similar fluorinated compounds, such as:

  • 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone

  • (1S)-2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanamine hydrochloride

Uniqueness: The presence of multiple fluorine atoms and the specific arrangement of these atoms in the compound contribute to its unique chemical properties, such as increased stability and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO.ClH/c11-3-4-17-6-1-2-7(8(12)5-6)9(16)10(13,14)15;/h1-2,5,9H,3-4,16H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXMTWLSRZEJQH-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCF)F)C(C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1OCCF)F)[C@@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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